molecular formula C14H16ClN3O2 B1420509 Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate CAS No. 1150164-37-6

Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate

Cat. No. B1420509
M. Wt: 293.75 g/mol
InChI Key: DPWMHTOIURWYFO-UHFFFAOYSA-N
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Description

“Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 1150164-37-6. It has a molecular weight of 293.75 and its molecular formula is C14H16ClN3O2 . This compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16ClN3O2/c1-14(2,3)12-9(13(19)20-4)8-16-18(12)11-7-5-6-10(15)17-11/h5-8H,1-4H3 . The SMILES representation is CC©©C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)OC .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate is synthesized using various techniques, including reactions of different alkenes with tert-butylhydrazine hydrochloride and subsequent cyclization processes (Martins et al., 2012).

  • Structural Characterization : The compound and its derivatives have been structurally characterized through techniques like X-ray diffraction, NMR, IR spectroscopy, and mass spectrometry, providing insights into their molecular structure (Shen et al., 2012).

Potential Therapeutic Applications

  • Antitumor Agents : Some derivatives of this compound have shown potential as antitumor agents, with activities against various human tumor cell lines, including lung cancer, melanoma, and leukemia (Abonía et al., 2011).

  • Anti-Cancer Activity : Novel complexes based on derivatives of methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate have been synthesized, with some showing significant anti-cancer activity in vitro against various cell lines (Qiao et al., 2021).

Chemical Synthesis and Material Science

  • Synthesis of Complexes : The compound has been used in the synthesis of various complexes and derivatives, which have applications in material science and chemistry (Vilkauskaitė et al., 2011).

  • Photophysical Properties : The derivatives of this compound have been studied for their photophysical properties, indicating potential use in applications like organic light-emitting diodes (OLEDs) and mechanoluminescence (Huang et al., 2013).

Biological Research

  • Inhibition of Plasmodium falciparum : Derivatives of the compound have shown potential in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the life cycle of the malaria parasite (Vah et al., 2022).

  • Aurora Kinase Inhibition : Certain formulations of the compound have been investigated for their ability to inhibit Aurora A kinase, suggesting potential applications in cancer therapy (ヘンリー,ジェームズ, 2006).

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-14(2,3)12-9(13(19)20-4)8-16-18(12)11-7-5-6-10(15)17-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWMHTOIURWYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674880
Record name Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate

CAS RN

1150164-37-6
Record name Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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